molecular formula C15H10BrCl2NO2 B1583989 N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide CAS No. 285158-15-8

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide

Cat. No.: B1583989
CAS No.: 285158-15-8
M. Wt: 387.1 g/mol
InChI Key: BXAWZJZMYSSHAK-UHFFFAOYSA-N
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Description

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide is an organic compound with the molecular formula C15H10BrCl2NO2. It is known for its applications in pharmaceutical research and as an intermediate in the synthesis of various drugs. The compound features a benzophenone core with bromo and chloro substituents, making it a valuable molecule in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide typically involves the reaction of 4-bromo-2-(2-chlorobenzoyl)aniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and purification steps, to achieve high efficiency and product quality .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide is widely used in scientific research, particularly in the fields of medicinal chemistry and pharmacology. It serves as an intermediate in the synthesis of various pharmaceutical compounds, including anxiolytic, anticonvulsant, and sedative drugs. Additionally, it is used in the development of anti-inflammatory, antiasthmatic, antimalarial, antimicrobial, and antianaphylactic agents .

Mechanism of Action

The mechanism of action of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide involves its interaction with specific molecular targets, such as enzymes and receptors, in biological systems. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired pharmacological effects. The exact pathways and molecular targets can vary depending on the specific application and the derivative being studied .

Comparison with Similar Compounds

  • N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide
  • N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-acetamide

Comparison: N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide is unique due to the presence of both bromo and chloro substituents on the benzophenone core. This combination of substituents imparts distinct chemical and pharmacological properties, making it a valuable compound in drug development. Compared to its analogs, it may exhibit different reactivity and biological activity, which can be leveraged in the design of new therapeutic agents .

Properties

IUPAC Name

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrCl2NO2/c16-9-5-6-13(19-14(20)8-17)11(7-9)15(21)10-3-1-2-4-12(10)18/h1-7H,8H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXAWZJZMYSSHAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrCl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50343070
Record name N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

285158-15-8
Record name N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=285158-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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